

# Ethyl 5-bromopyrimidine-4-carboxylate chemical properties

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## Compound of Interest

Compound Name: Ethyl 5-bromopyrimidine-4-carboxylate

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An In-Depth Technical Guide to **Ethyl 5-Bromopyrimidine-4-Carboxylate**: Properties, Synthesis, and Applications

## Introduction

**Ethyl 5-bromopyrimidine-4-carboxylate** stands as a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its strategic arrangement of a pyrimidine core, a reactive bromine atom, and a versatile ester functional group makes it an intermediate of significant value. The pyrimidine scaffold is a ubiquitous feature in a wide array of biologically active molecules, including nucleobases and numerous pharmaceuticals.[1][2] The presence of a bromine atom at the 5-position and an ethyl ester at the 4-position provides two distinct and orthogonal handles for chemical modification. This duality allows for the selective construction of complex molecular architectures, making it a sought-after precursor in drug discovery, particularly in the development of kinase inhibitors, and in the synthesis of advanced materials for applications such as organic light-emitting diodes (OLEDs).[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers and drug development professionals.

## Physicochemical and Spectroscopic Profile

The utility of **Ethyl 5-bromopyrimidine-4-carboxylate** in a laboratory setting is defined by its physical, chemical, and spectroscopic characteristics.

## Core Chemical Properties

A summary of the compound's key identifying and physical properties is presented below. These values are crucial for reaction planning, purification, and analytical characterization.

Property	Value	Source
CAS Number	64224-59-5	[3][4]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	[3][4]
Molecular Weight	231.05 g/mol	[3][4]
Appearance	Solid (typical)	N/A
Boiling Point	293.0 ± 20.0 °C (Predicted)	[3]
Density	1.577 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
pKa	-2.28 ± 0.16 (Predicted)	[3]
LogP	1.416 (Predicted)	[3]
Monoisotopic Mass	229.96909 Da	[5]

## Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of **Ethyl 5-bromopyrimidine-4-carboxylate**. Based on its structure, the following spectral characteristics are expected:

- <sup>1</sup>H NMR:** The proton NMR spectrum would feature distinct signals corresponding to the ethyl group—a quartet around 4.3-4.5 ppm (–OCH<sub>2</sub>–) and a triplet around 1.3-1.4 ppm (–CH<sub>3</sub>). The two pyrimidine protons would appear as singlets in the aromatic region, typically above 8.5 ppm, with their exact shifts influenced by the electronic effects of the bromo and carboxylate substituents.
- <sup>13</sup>C NMR:** The carbon spectrum would show a signal for the ester carbonyl (C=O) around 165-170 ppm. The carbons of the pyrimidine ring would appear in the 110-160 ppm range. The ethyl group carbons would be visible at approximately 61 ppm (–OCH<sub>2</sub>–) and 14 ppm (–CH<sub>3</sub>).

- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a strong absorption band for the C=O stretch of the ester group, typically around 1720-1740  $\text{cm}^{-1}$ .<sup>[6]</sup> Other significant peaks would include C-H stretches from the alkyl and aromatic portions, C=N and C=C stretching vibrations from the pyrimidine ring (around 1550-1600  $\text{cm}^{-1}$ ), and C-O stretching bands.
- **Mass Spectrometry (MS):** The mass spectrum would show a characteristic isotopic pattern for the molecular ion  $[\text{M}]^+$  due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at  $m/z$  230 and 232.

## Synthesis Methodologies

The efficient synthesis of **Ethyl 5-bromopyrimidine-4-carboxylate** is critical for its application. While classical methods exist, modern approaches offer significant advantages in yield and practicality.

## Comparative Analysis of Synthetic Routes

Two primary routes to this compound have been documented:

- **Classical Condensation:** This traditional approach involves the condensation of formamidine acetate with mucobromic acid in an alkaline medium, followed by esterification of the resulting carboxylic acid.<sup>[1][2]</sup> While foundational, this multi-step method is often plagued by the formation of numerous byproducts and laborious purification, resulting in very low overall yields, reported to be in the range of 3–8%.<sup>[2]</sup>
- **Minisci Homolytic Alkoxycarbonylation:** A far more efficient and practical one-step synthesis has been developed via the Minisci reaction.<sup>[2]</sup> This method utilizes the inexpensive and commercially available 5-bromopyrimidine as the starting material.<sup>[1]</sup> The reaction involves the generation of an ethoxycarbonyl radical ( $\bullet\text{COOEt}$ ) which then attacks the protonated pyrimidine ring. This radical-based approach is highly regioselective for the C-4 position and avoids the harsh conditions and multiple steps of the classical route, providing the desired product in yields of around 48% on a multi-gram scale.<sup>[2]</sup> The success of this method lies in its ability to functionalize an electron-deficient heterocycle, a transformation that is often challenging using conventional ionic pathways.

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## Detailed Experimental Protocol: Minisci Reaction

This protocol is adapted from a reported procedure for the efficient synthesis of **Ethyl 5-bromopyrimidine-4-carboxylate**.<sup>[2]</sup>

Materials:

- 5-Bromopyrimidine
- Ethyl pyruvate
- Iron(II) sulfate heptahydrate ( $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ )
- Hydrogen peroxide (30% aq.)
- Sulfuric acid (conc.)
- Toluene
- Water
- Sodium hydroxide (aq. solution)

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-bromopyrimidine in a biphasic solvent system of toluene and water.
- **Acidification:** Cool the mixture to  $-10\text{ }^{\circ}\text{C}$  using an ice-salt bath. Slowly add concentrated sulfuric acid to protonate the pyrimidine ring, which is crucial for activating it towards radical attack.
- **Radical Generation:** In a separate beaker, prepare a solution of ethyl pyruvate and iron(II) sulfate heptahydrate in water.

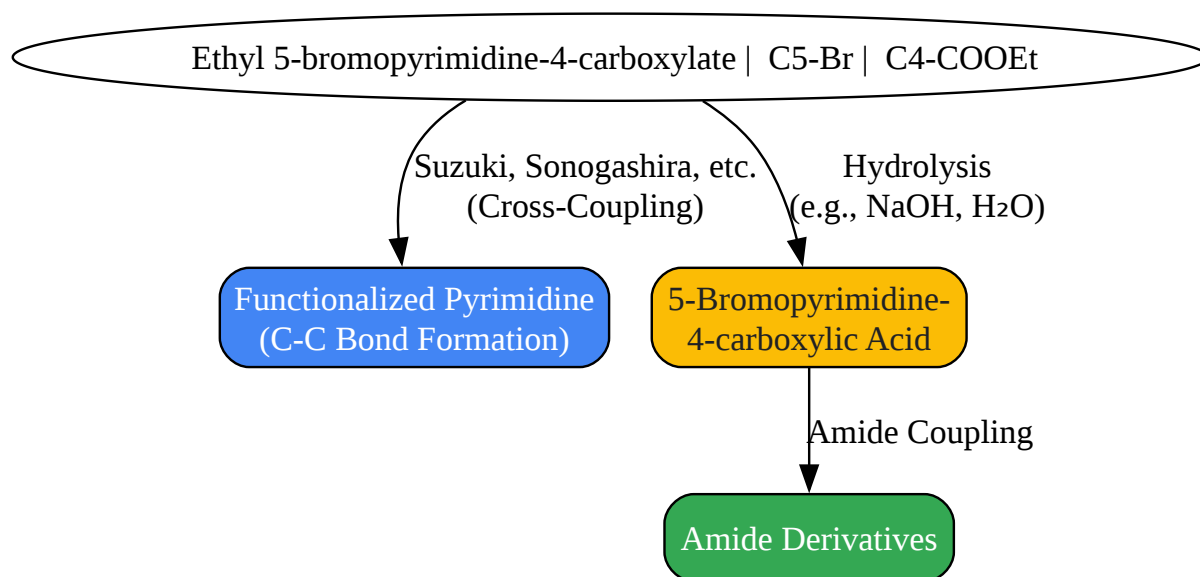
- **Reaction Execution:** Add the iron(II) sulfate solution to the cooled pyrimidine mixture. Then, add 30% hydrogen peroxide dropwise via the dropping funnel, maintaining the internal temperature between -10 °C and 0 °C. The peroxide reacts with the Fe(II) and ethyl pyruvate to generate the key ethoxycarbonyl radical.
- **Quenching and Workup:** After the addition is complete, stir the reaction for an additional 1.5 hours. Carefully quench the reaction by adjusting the pH to ~7 with a sodium hydroxide solution while keeping the temperature low.
- **Extraction and Purification:** Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure **ethyl 5-bromopyrimidine-4-carboxylate**.

## Chemical Reactivity and Mechanistic Insights

The synthetic power of this molecule stems from its two distinct reactive sites, which can be addressed with high selectivity.

### Duality of Reactive Sites

- **C5-Bromine Atom:** The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.<sup>[1]</sup> This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a vast array of substituents (aryl, alkyl, alkynyl groups) at the 5-position. This is the most exploited feature in drug discovery.<sup>[1]</sup><sup>[2]</sup>
- **C4-Ethyl Ester:** The ester group can be easily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid.<sup>[1]</sup> This acid can then serve as a handle for further transformations, such as amide bond formation, reduction to an alcohol, or conversion to other functional groups.<sup>[1]</sup>



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## Detailed Experimental Protocol: Suzuki Cross-Coupling

The Suzuki coupling is a cornerstone reaction demonstrating the utility of the C5-bromo position. This representative protocol outlines the coupling with an arylboronic acid.

Materials:

- **Ethyl 5-bromopyrimidine-4-carboxylate**
- Arylboronic acid (e.g., 2-aminophenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf))
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, or Cs<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., Dioxane/Water, Toluene, or DME)

Procedure:

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add **ethyl 5-bromopyrimidine-4-carboxylate**, the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

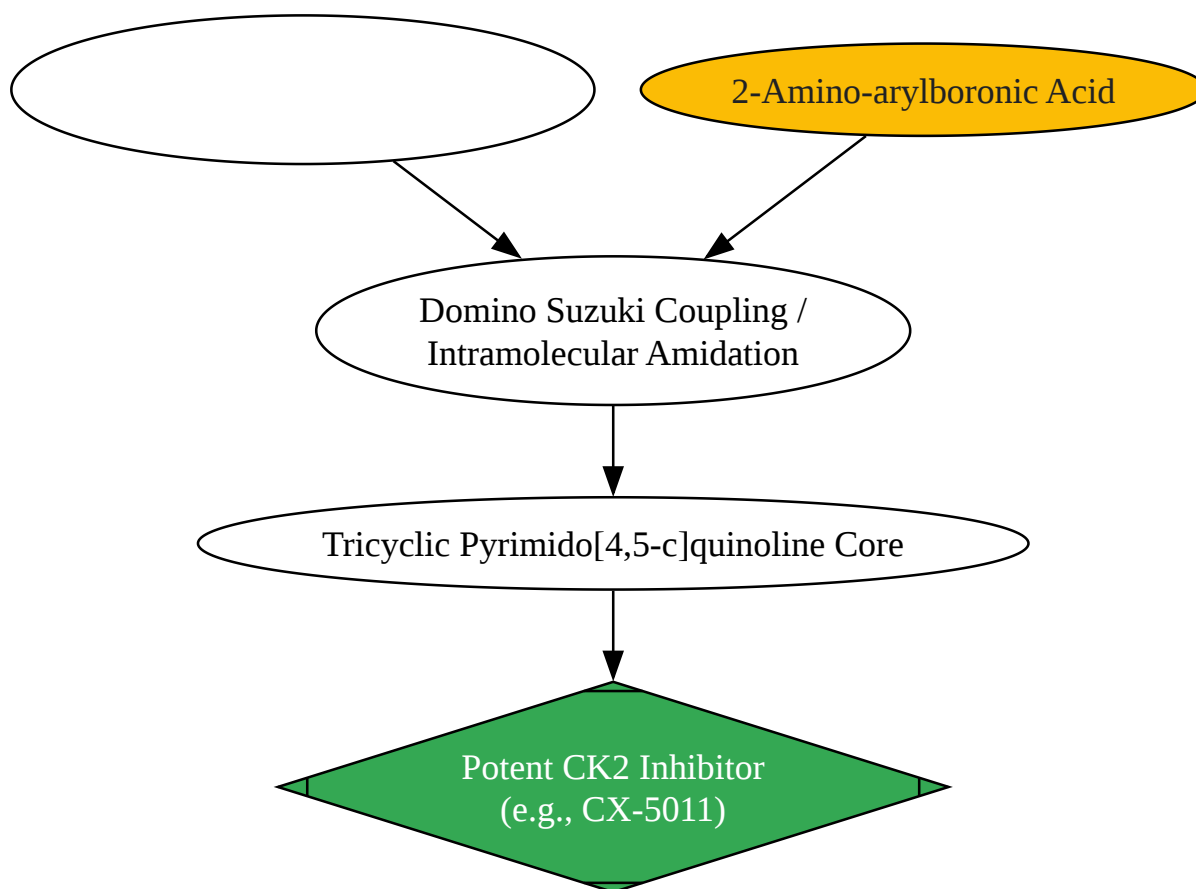
- **Catalyst Addition:** Add the palladium catalyst (1-5 mol %) under a stream of argon or nitrogen. The choice of catalyst and ligand is crucial and often requires optimization.
- **Solvent Addition:** Add the degassed solvent system via cannula. Degassing is critical to prevent oxidation of the palladium(0) species.
- **Reaction:** Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the 5-arylpyrimidine product.

## Applications in Research and Development

The unique structure of **ethyl 5-bromopyrimidine-4-carboxylate** has made it indispensable in several high-impact research areas.

### Key Building Block for Protein Kinase CK2 Inhibitors

A prominent application is in the synthesis of potent and selective inhibitors of protein kinase CK2, an enzyme implicated in cancer and inflammatory diseases.<sup>[2]</sup> The synthesis of the inhibitor CX-5011 involves a key domino Suzuki coupling–intramolecular amide formation between **ethyl 5-bromopyrimidine-4-carboxylate** and an appropriately substituted aminophenylboronic acid.<sup>[2]</sup> In this elegant transformation, the Suzuki reaction first forms the C-C bond at the 5-position, and the newly introduced amino group then attacks the adjacent ester to form a new heterocyclic ring in one pot.



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## Precursor for Electroluminescent Materials

In materials science, this compound is used to prepare heterocyclometallated iridium complexes.[3] These materials are investigated for their electroluminescent properties and have potential applications in the fabrication of more efficient and stable Organic Light-Emitting Diodes (OLEDs) for displays and lighting.[3] The pyrimidine moiety acts as a ligand that can be tuned electronically to control the emission color and performance of the final organometallic complex.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **Ethyl 5-bromopyrimidine-4-carboxylate** should always be consulted, general precautions for halogenated heterocyclic compounds apply. Related compounds are classified as irritants.[7][8]



- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Ensure eyewash stations and safety showers are readily accessible.[9]
- Handling: Avoid contact with skin, eyes, and clothing.[7][10] Wash hands thoroughly after handling. Avoid generating dust.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

## Conclusion

**Ethyl 5-bromopyrimidine-4-carboxylate** is a high-value, versatile synthetic intermediate whose importance is well-established in both medicinal chemistry and materials science. Its dual reactive sites—the C5-bromine for cross-coupling and the C4-ester for functional group manipulation—provide a robust platform for molecular diversification. The development of efficient synthetic methods like the Minisci reaction has made it readily accessible, fueling its application as a key precursor for potent kinase inhibitors and novel electroluminescent materials. For any research professional in drug discovery or organic synthesis, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full synthetic potential.

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## References

- 1. benchchem.com [benchchem.com]
- 2. chem.ucla.edu [chem.ucla.edu]

- 3. lookchem.com [lookchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. PubChemLite - Ethyl 5-bromopyrimidine-4-carboxylate (C7H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. Ethyl 5-bromopyrimidine-2-carboxylate | C7H7BrN2O2 | CID 52987579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
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